5-Amino-2-isopropylphenol
Overview
Description
5-Amino-2-isopropylphenol is a research chemical with the molecular formula C9H13NO . It has a molecular weight of 151.21 .
Molecular Structure Analysis
The molecular structure of this compound consists of an amino group (-NH2) and an isopropyl group attached to a phenol ring . The exact mass is 151.1 .Physical and Chemical Properties Analysis
Amino acids, which are structurally similar to this compound, are colorless, crystalline solids. They have a high melting point greater than 200°C. They are soluble in water, slightly soluble in alcohol, and dissolve with difficulty in methanol, ethanol, and propanol .Scientific Research Applications
Identification and Analysis of New Psychoactive Substances : 5-Amino-2-isopropylphenol and its derivatives have been studied in the context of identifying new psychoactive substances. For instance, Stańczuk et al. (2013) analyzed (2-aminopropyl)benzofuran (APB) isomers, which are structurally related to this compound, in products purchased from online vendors. This study highlights the role of chemical analysis in identifying and differentiating isomers in 'research chemicals' (Stańczuk et al., 2013).
Synthesis and Evaluation of Novel Compounds : The synthesis of novel compounds using this compound or its structural analogs is an area of active research. Zhang et al. (2011) reported an environmentally sustainable synthesis of 2-aminobenzothiazoles and 2-aminobenzoxazoles in water, demonstrating the compound's utility in creating structurally and pharmaceutically interesting compounds (Zhang et al., 2011).
Drug Delivery and Pharmacological Studies : Research has also focused on understanding the pharmacokinetics and pharmacodynamics of compounds structurally similar to this compound. For example, studies on propofol (2,6-diisopropylphenol), a widely used general anesthetic, have been conducted to understand its mechanism of action and potential for drug delivery (Trapani et al., 2000).
Molecular Imaging and Radiochemistry : Goodman et al. (1992) explored the synthesis of radioiodinated 2-(2(RS)-aminopropyl)-5-iodothiophenes, which are structurally related to this compound, for brain imaging applications. This research underscores the potential of such compounds in developing imaging agents for medical diagnostics (Goodman et al., 1992).
Material Science and Environmental Applications : Chen et al. (2016) demonstrated the functionalization of graphene oxide using compounds including 4-aminothiophenol, which is structurally related to this compound, for potential applications in dye and heavy metal removal. This research highlights the compound's relevance in developing new materials for environmental applications (Chen et al., 2016).
Safety and Hazards
Biochemical Analysis
Biochemical Properties
It is known that biogenic amines, which include compounds like 5-Amino-2-isopropylphenol, are formed by the decarboxylation of amino acids or by amination and transamination of aldehydes and ketones during normal metabolic processes in living cells .
Cellular Effects
Related compounds, such as thymol (2-isopropyl-5-methylphenol), have been shown to exhibit antioxidant, anti-inflammatory, antibacterial, and antifungal effects . It is possible that this compound may have similar effects on cells, influencing cell function, signaling pathways, gene expression, and cellular metabolism.
Metabolic Pathways
It is likely that it interacts with various enzymes or cofactors and may have effects on metabolic flux or metabolite levels .
Properties
IUPAC Name |
5-amino-2-propan-2-ylphenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO/c1-6(2)8-4-3-7(10)5-9(8)11/h3-6,11H,10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPCCNIHWUWYKLZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C=C(C=C1)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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